molecular formula C11H13F2NO3 B13242553 2-(4,4-Difluorocyclohexyl)-4-methyl-1,3-oxazole-5-carboxylic acid

2-(4,4-Difluorocyclohexyl)-4-methyl-1,3-oxazole-5-carboxylic acid

Cat. No.: B13242553
M. Wt: 245.22 g/mol
InChI Key: ZNRWEJXFWBVVQN-UHFFFAOYSA-N
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Description

2-(4,4-Difluorocyclohexyl)-4-methyl-1,3-oxazole-5-carboxylic acid is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a difluorocyclohexyl group, a methyl group, and an oxazole ring. The presence of fluorine atoms in the cyclohexyl ring imparts distinct chemical properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluorocyclohexyl)-4-methyl-1,3-oxazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Difluorocyclohexyl Intermediate: The difluorocyclohexyl group is introduced through a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Oxazole Ring Formation: The oxazole ring is synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluorocyclohexyl)-4-methyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the cyclohexyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

2-(4,4-Difluorocyclohexyl)-4-methyl-1,3-oxazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluorocyclohexyl)-4-methyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the difluorocyclohexyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The oxazole ring may also contribute to its biological activity by facilitating interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(4,4-Difluorocyclohexyl)-2-methylpropanoic acid: Shares the difluorocyclohexyl group but differs in the presence of a propanoic acid group instead of the oxazole ring.

    2-(4,4-Difluorocyclohexyl)-2-methoxyacetic acid: Contains a methoxyacetic acid group instead of the oxazole ring.

Uniqueness

The uniqueness of 2-(4,4-Difluorocyclohexyl)-4-methyl-1,3-oxazole-5-carboxylic acid lies in its combination of the difluorocyclohexyl group and the oxazole ring, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H13F2NO3

Molecular Weight

245.22 g/mol

IUPAC Name

2-(4,4-difluorocyclohexyl)-4-methyl-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C11H13F2NO3/c1-6-8(10(15)16)17-9(14-6)7-2-4-11(12,13)5-3-7/h7H,2-5H2,1H3,(H,15,16)

InChI Key

ZNRWEJXFWBVVQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2CCC(CC2)(F)F)C(=O)O

Origin of Product

United States

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